3-Methyl-2-(4-methylphenyl)butanal
Description
3-Methyl-2-(4-methylphenyl)butanal is an aldehyde derivative featuring a butanal backbone substituted with a 4-methylphenyl group at position 2 and a methyl group at position 3. The molecular formula is deduced as C₁₂H₁₆O (aldehyde group: CHO, 4-methylphenyl: C₇H₇, and methyl branching).
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
3-methyl-2-(4-methylphenyl)butanal |
InChI |
InChI=1S/C12H16O/c1-9(2)12(8-13)11-6-4-10(3)5-7-11/h4-9,12H,1-3H3 |
InChI Key |
HCYDWLZTHZTLOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(4-methylphenyl)butanal can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with isobutyraldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Friedel-Crafts Alkylation: Toluene reacts with isobutyraldehyde in the presence of AlCl3 to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-2-(4-methylphenyl)butanal may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(4-methylphenyl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents in acidic or basic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-Methyl-2-(4-methylphenyl)butanoic acid.
Reduction: 3-Methyl-2-(4-methylphenyl)butanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Methyl-2-(4-methylphenyl)butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(4-methylphenyl)butanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, such as amino groups in proteins, leading to the formation of Schiff bases. This reactivity is crucial for its biological and chemical activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-Methyl-2-(4-methylphenyl)butanal with key analogs based on functional groups, molecular features, and available
Key Findings from Structural Analysis
- Functional Group Reactivity: The aldehyde group in 3-Methyl-2-(4-methylphenyl)butanal is expected to exhibit higher reactivity toward nucleophiles (e.g., Grignard reagents) compared to the ketone analog 3-(4-Methylphenyl)butan-2-one . Carboxylic acid derivatives (e.g., 4-(4-methylphenyl)butanoic acid) are less volatile and more water-soluble due to hydrogen bonding capabilities .
- Methyl branching in the aldehyde/ketone chain may increase steric hindrance, affecting reaction kinetics and crystal packing (e.g., weaker C–H···π interactions noted in benzoic acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
